molecular formula C7H10ClNS B2660329 1-(5-Chlorothien-2-yl)propan-1-amine CAS No. 303070-22-6

1-(5-Chlorothien-2-yl)propan-1-amine

Cat. No.: B2660329
CAS No.: 303070-22-6
M. Wt: 175.67
InChI Key: CQHFAMGIJTYXRN-UHFFFAOYSA-N
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Description

1-(5-Chlorothien-2-yl)propan-1-amine is an organic compound with the molecular formula C₇H₁₀ClNS and a molecular weight of 175.68 g/mol . This compound is characterized by the presence of a thienyl ring substituted with a chlorine atom at the 5-position and a propan-1-amine group at the 1-position. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 1-(5-Chlorothien-2-yl)propan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-(5-Chlorothien-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, sodium ethoxide.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothien-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Chlorothien-2-yl)propan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

1-(5-Chlorothien-2-yl)propan-1-amine, a compound with the CAS number 303070-22-6, has garnered attention in scientific research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thienyl group substituted with chlorine, which may influence its interaction with biological targets. The following table summarizes key properties of the compound:

PropertyDescription
IUPAC Name This compound
Molecular Formula C7H10ClN S
Molecular Weight 175.68 g/mol
CAS Number 303070-22-6

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as a ligand that can modulate receptor activity, potentially influencing various signaling pathways. Research indicates that compounds with similar structures often exhibit activity against neurotransmitter systems, particularly those related to serotonin and dopamine receptors.

Pharmacological Effects

Research has suggested several pharmacological effects associated with this compound:

  • Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
  • Neuroprotective Properties : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various biological models, indicating its utility in treating inflammatory disorders.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test, commonly used to assess antidepressant efficacy.

Case Study 2: Neuroprotective Effects

In vitro studies have revealed that the compound can protect neuronal cells from damage induced by glutamate toxicity. The neuroprotective mechanism appears to involve modulation of calcium influx and reduction of reactive oxygen species (ROS), which are known contributors to neuronal death.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

CompoundAntidepressant ActivityNeuroprotective EffectsAnti-inflammatory Effects
This compoundYesYesYes
Similar Thienyl CompoundsVariableLimitedYes

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-2-5(9)6-3-4-7(8)10-6/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHFAMGIJTYXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(S1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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